4-(2-Thienyl)pyridine
Overview
Description
“4-(2-Thienyl)pyridine” is a chemical compound with the molecular formula C9H7NS . It is also known by its English name “this compound” and has a molecular weight of 161.22 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One approach involves the reaction of acetylpyridine with thiophene-2-carboxaldehyde to yield 2-chloro-6-ethoxy-4-β-(2-thienyl)acryloylpyridine, which is then reacted with malononitrile in refluxing ethanol in the presence of piperidine as a catalyst . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring attached to a thiophene ring . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
“this compound” has been used as a derivatization reagent for High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). It has been applied to the derivatization of carboxylic acid, aldehyde, ketone, and glycine .Scientific Research Applications
Synthesis and Optical Properties
4-(2-Thienyl)pyridine has been utilized in the synthesis of new compounds and the exploration of their optical properties. Zhao Zu-zhi (2005) synthesized a new compound related to this compound and investigated its properties, including its optical characteristics (Zhao Zu-zhi, 2005).
Drug Discovery Research
In drug discovery research, derivatives of this compound have been used. Lucas et al. (2015) described the regioselective bromination of thieno[2,3-b]pyridine, highlighting its potential as a building block in drug discovery (S. Lucas et al., 2015).
Luminescence Properties in Platinum Complexes
Kozhevnikov et al. (2009) synthesized various derivatives of 2-(2-thienyl)pyridine and used them in luminescent platinum complexes. They provided detailed characterizations of these complexes' luminescence properties (D. N. Kozhevnikov et al., 2009).
Applications in OFET
Cao et al. (2012) utilized 2,4,6-Tri(2-thienyl)pyridine to synthesize a new conjugated polymer for OFET applications, exploring the concept of introducing electron-deficient pyridine units to increase ambient stability (Kang-li Cao et al., 2012).
Metal-Ion Reactivity
Constable and Sousa (1992) explored the reactivity of 2-(2′-thienyl)pyridine with different metal ions, revealing distinct behaviors based on the metal ion involved (E. Constable & L. R. Sousa, 1992).
Optical Sensing
Muraoka et al. (2019) designed a series of 2,4,6-tris(5-aryl-2-thienyl)pyridines that showed potential as optical sensors, capable of detecting solvent polarity and protons (H. Muraoka et al., 2019).
Electropolymerization and Conducting Metallopolymer
Zhu and Holliday (2010) reported the electropolymerization of a ruthenium complex involving 2,6-bis(pyrazol-1-yl)pyridine, resulting in a novel Ru-containing conducting metallopolymer (Xunjin Zhu & B. Holliday, 2010).
Acidity and Stability in Copper Complexes
Sigel et al. (1972) determined the acidity constants of thienyl-pyridines and the stability constants of their Cu2+ complexes, providing insights into their chemical behavior (H. Sigel et al., 1972).
Heavy Metal Ion Complexation
Buica et al. (2011) studied the electrochemical behavior of 4-azulen-1-yl-2,6-bis(2-thienyl)pyridine and its potential in complexing heavy metal ions (G. Buica et al., 2011).
Conducting Polymers with Metal Complexation
Higgins and Crayston (1993) investigated poly-(2,6-di-(2-thienyl) pyridine) for its ability to complex to metals, contributing to the field of conducting polymers (S. Higgins & J. A. Crayston, 1993).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, “2-(2-Thienyl)pyridine”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, and clothing .
Future Directions
Research on “4-(2-Thienyl)pyridine” and related compounds is ongoing. One study found that replacing one nitrogen with a carbon in the Ds base of the compound significantly improved the affinities of XenoAptamers to targets . This suggests that subtle changes in the chemical structure of “this compound” can significantly affect its interactions with target proteins, providing a potential avenue for future research .
Properties
IUPAC Name |
4-thiophen-2-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTGYJRTNNIIBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344235 | |
Record name | 4-(2-Thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21298-54-4 | |
Record name | 4-(2-Thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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